Bicyclo[2.2.2]octa-2,5,7-trien-2-amine
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Overview
Description
Bicyclo[22It is a derivative of bicyclo[2.2.2]octa-2,5,7-triene, which is a compound of significant interest due to its unique molecular geometry and reactivity . The structure of bicyclo[2.2.2]octa-2,5,7-trien-2-amine consists of a bicyclic framework with three ethylene bridges and an amine group attached to one of the bridgehead carbons.
Preparation Methods
The synthesis of bicyclo[2.2.2]octa-2,5,7-trien-2-amine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between benzene and acetylene, followed by functionalization to introduce the amine group . The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the cycloaddition process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, bromine for halogenation, and strong acids or bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the compound can lead to the formation of fully saturated bicyclo[2.2.2]octane derivatives .
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex organic compounds. In the industry, it can be used in the production of polymers and other advanced materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octa-2,5,7-trien-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, influencing their function and activity . The specific pathways involved depend on the context of its use, such as in drug design or material science.
Comparison with Similar Compounds
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine can be compared with other similar compounds, such as bicyclo[2.2.2]octa-2,5-diene and bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride . These compounds share the bicyclic framework but differ in the functional groups attached to the structure.
Properties
CAS No. |
573929-58-5 |
---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
bicyclo[2.2.2]octa-2,5,7-trien-2-amine |
InChI |
InChI=1S/C8H9N/c9-8-5-6-1-3-7(8)4-2-6/h1-7H,9H2 |
InChI Key |
OGZMVDVPCNJZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C=C2N |
Origin of Product |
United States |
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